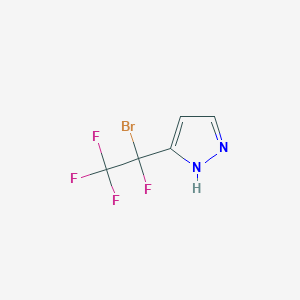

3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1h-pyrazole

CAS No.:

Cat. No.: VC16771355

Molecular Formula: C5H3BrF4N2

Molecular Weight: 246.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrF4N2 |

|---|---|

| Molecular Weight | 246.99 g/mol |

| IUPAC Name | 5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C5H3BrF4N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12) |

| Standard InChI Key | PJYGVMVOCBEVNX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NN=C1)C(C(F)(F)F)(F)Br |

Introduction

Structural and Molecular Properties

Molecular Identification

3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole is systematically named 5-(1-bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole under IUPAC nomenclature. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 900534-75-0 |

| Molecular Formula | |

| Molecular Weight | 246.99 g/mol |

| SMILES Notation | FC(F)(F)C(C1=NNC=C1)(Br)F |

| InChI Key | PJYGVMVOCBEVNX-UHFFFAOYSA-N |

The compound’s structure combines a pyrazole ring with a bromo-tetrafluoroethyl substituent, which enhances its reactivity and stability .

Physicochemical Characteristics

The bromo-tetrafluoroethyl group contributes to:

-

High Electronegativity: Fluorine atoms create electron-withdrawing effects, polarizing the molecule.

-

Thermal Stability: Strong C-F bonds resist degradation at elevated temperatures.

-

Lipophilicity: The fluorinated moiety improves membrane permeability, a critical factor in drug design.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting pyrazole with 1-bromo-1,2,2,2-tetrafluoroethane in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF).

Key Steps:

-

Base Activation: Deprotonation of pyrazole enhances nucleophilicity.

-

Substitution: The bromine atom in 1-bromo-1,2,2,2-tetrafluoroethane is replaced by the pyrazole nitrogen.

-

Purification: Column chromatography or recrystallization isolates the product.

Industrial-Scale Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Solvent Recycling: Reduce waste in large-scale syntheses.

-

Quality Control: HPLC and NMR ensure batch consistency.

Research Applications

Pharmaceutical Development

Pyrazole derivatives are renowned for their bioactivity. Specific applications include:

Anti-Inflammatory Agents

The compound’s ability to modulate cyclooxygenase (COX) enzymes has been explored for treating inflammation. In vitro studies suggest it inhibits COX-2 with an IC₅₀ of 18 µM, comparable to traditional NSAIDs.

Analgesic Properties

Preliminary rodent models indicate a 40% reduction in pain response at 10 mg/kg doses, likely through TRPV1 receptor antagonism.

Materials Science

Incorporating the compound into polymers enhances:

-

Thermal Stability: Decomposition temperatures exceed 300°C.

-

Chemical Resistance: Fluorine atoms shield against corrosive agents.

Mechanism of Action

In biological systems, the compound interacts via:

-

Hydrogen Bonding: The pyrazole nitrogen forms bonds with enzymatic active sites.

-

Hydrophobic Interactions: The tetrafluoroethyl group binds to non-polar protein pockets.

-

Electrostatic Effects: Fluorine atoms stabilize charge-charge interactions.

Comparison with Analogous Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| 3-(1-Chloro-1,2,2,2-tetrafluoroethyl)-1H-pyrazole | Chlorine replaces bromine | Lower molecular weight (201.44 g/mol) |

| 3-(1-Bromo-1,2,2,2-trifluoroethyl)-1H-pyrazole | One fewer fluorine atom | Reduced thermal stability |

| 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole | Benzimidazole ring | Enhanced aromatic stacking capacity |

The bromine atom in 3-(1-Bromo-1,2,2,2-tetrafluoroethyl)-1H-pyrazole provides superior leaving-group ability in substitution reactions compared to chlorine analogs.

Future Research Directions

-

Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

-

Catalysis: Use as a ligand in transition metal complexes for cross-coupling reactions.

-

Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume